2-Methylcyclopentanol

Vue d'ensemble

Description

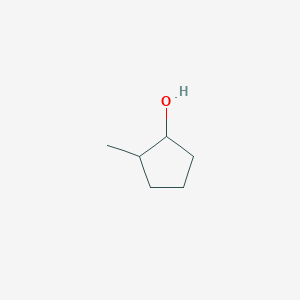

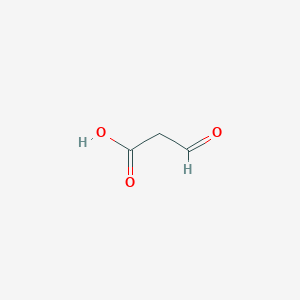

2-Methylcyclopentanol is a chemical compound with the molecular formula C6H12O . It is also known by other names such as 2-Methylcyclopentyl alcohol .

Molecular Structure Analysis

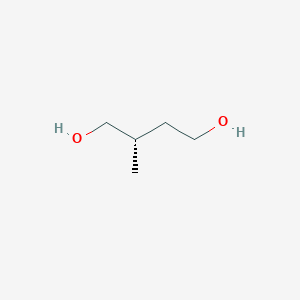

The molecular structure of 2-Methylcyclopentanol consists of a cyclopentane ring with a methyl (CH3) and a hydroxyl (OH) group attached . The molecular weight of this compound is 100.1589 .Physical And Chemical Properties Analysis

2-Methylcyclopentanol has a density of 0.9±0.1 g/cm3, a boiling point of 146.9±8.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.7±6.0 kJ/mol, a flash point of 47.2±0.0 °C, and an index of refraction of 1.468 .Applications De Recherche Scientifique

Organic Chemistry Research

As an organic compound, 2-Methylcyclopentanol is used in organic chemistry research. Its molecular formula is C6H12O and it has a molar mass of 100.161 . It’s often used as a reference or control substance in experiments studying the properties and reactions of similar organic compounds .

Material Science

In material science, 2-Methylcyclopentanol can be used in the study of phase changes and thermodynamics. Data on its phase change properties, such as boiling point and critical temperature, are available .

Spectroscopy

2-Methylcyclopentanol can be used in spectroscopy studies. Its IR spectrum data is available, which can be used for reference in spectroscopy experiments .

Gas Chromatography

In gas chromatography, 2-Methylcyclopentanol can be used as a standard or reference compound. Its gas phase ion energetics data and mass spectrum data are available .

Safety and Hazards

Propriétés

IUPAC Name |

2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865133 | |

| Record name | 2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24070-77-7 | |

| Record name | 2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24070-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methycyclopentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024070777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key volatile compounds found in preserved eggs prepared using the low pressure-vacuum method compared to traditional methods?

A1: Research shows that preserved eggs made with the low pressure-vacuum method have a richer flavor profile due to a higher content and variety of volatile compounds. [] The main flavor compounds identified in these eggs include 2-Methylcyclopentanol, 1-Octen-3-ol, benzaldehyde, 1-Methylcycloheptanol, and 2,6-Di-tert-Butyl-4-Methylphenol. In contrast, traditionally prepared eggs exhibited a different flavor profile with key volatile compounds like 1,2,5-trimethyl-1H-pyrrole, 2-Methylcyclopentanol, 4-Aminopyridine, 1-Octen-3-ol, and Pyrazine, 2-ethyl-6-methyl-. [] This difference highlights the impact of preparation methods on the final sensory characteristics of preserved eggs. You can find more details about this research here: .

Q2: How does the stereochemistry of 2-Methylcyclopentanol influence its reactivity with aminosulfur trifluorides?

A2: Studies using various stereoisomers of 2-Methylcyclopentanol, including its deuterated forms, revealed that the reaction with aminosulfur trifluorides primarily proceeds via an SN1-like pathway, leading to inversion of configuration. [] This finding suggests that the reaction mechanism involves the formation of a carbocation intermediate. Further investigation revealed that the stereochemical outcomes and alkene byproducts formed during this reaction are comparable to those observed in the solvolysis of cyclopentyl tosylates in methanol. [] This research sheds light on the mechanistic details and stereochemical consequences of this specific reaction.

Q3: Is it possible to separate the cis and trans isomers of 2-Methylcyclopentanol?

A4: Yes, the cis and trans isomers of 2-Methylcyclopentanol can be effectively separated using counter-current distribution techniques. [] This method allows for the isolation of both isomers in high yields, providing valuable tools for studying their individual properties and reactivities.

Q4: Are there any known methods for synthesizing enantiomerically pure forms of 2-Methylcyclopentanol?

A6: Yes, research shows that enantiomerically pure (1-S) and (1-R) cis 2-Methylcyclopentanols can be synthesized using lipase-mediated resolution techniques. [, ] This enzymatic approach offers a powerful tool for the preparation of optically active 2-Methylcyclopentanol derivatives, which are valuable building blocks for asymmetric synthesis and pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)

![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)

![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)

![2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]](/img/structure/B36029.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide](/img/structure/B36043.png)